molecular formula C6H12OS2 B13850202 2-((Methyldisulfanyl)methyl)tetrahydrofuran

2-((Methyldisulfanyl)methyl)tetrahydrofuran

Cat. No.: B13850202
M. Wt: 164.3 g/mol
InChI Key: NYKKITIORYRYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Methyldisulfanyl)methyl)tetrahydrofuran is an organic compound with the molecular formula C6H12OS2 and a molecular weight of 164.29. This compound is known for its utility in organic chemistry, particularly as a building block in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methyldisulfanyl)methyl)tetrahydrofuran can be achieved through several methods. One common approach involves the selective oxidation of tetrahydrofurfuryl alcohol to 2-methyl tetrahydrofuran using catalysts such as Ag–CeOx/MCM-41 . This method involves a solvent-free technique and requires specific reaction conditions, including a temperature of 150°C and an oxygen pressure of 4 MPa .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of renewable resources are often emphasized in the production of similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-((Methyldisulfanyl)methyl)tetrahydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: Catalysts such as Ag–CeOx/MCM-41 are used for the selective oxidation of related compounds.

    Reduction: Hydrogenation reactions can be employed to reduce the compound under specific conditions.

    Substitution: Nucleophilic substitution reactions are facilitated by the presence of organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield 2-methyl tetrahydrofuran, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-((Methyldisulfanyl)methyl)tetrahydrofuran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in organometallic chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((Methyldisulfanyl)methyl)tetrahydrofuran involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening polymerization, which is catalyzed by specific catalysts such as Sc(OTf)3 .

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A related compound used as a solvent and in organometallic chemistry.

    Tetrahydrofuran: A common solvent in organic synthesis, but less stable compared to 2-methyltetrahydrofuran.

Uniqueness

2-((Methyldisulfanyl)methyl)tetrahydrofuran is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C6H12OS2

Molecular Weight

164.3 g/mol

IUPAC Name

2-[(methyldisulfanyl)methyl]oxolane

InChI

InChI=1S/C6H12OS2/c1-8-9-5-6-3-2-4-7-6/h6H,2-5H2,1H3

InChI Key

NYKKITIORYRYLD-UHFFFAOYSA-N

Canonical SMILES

CSSCC1CCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.